molecular formula C46H75N13O15 B1599889 BIO-11006 peptide CAS No. 901117-03-1

BIO-11006 peptide

Cat. No.: B1599889
CAS No.: 901117-03-1
M. Wt: 1050.2 g/mol
InChI Key: KCSNGWMKFYVMKF-HGYIIGRXSA-N
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Description

BIO-11006 is under investigation in clinical trial NCT03202394 (Evaluation of Safety & Efficacy of BIO-11006 Inhalation Solution in Patients With ARDS).
MARCKS Protein Inhibitor BIO-11006 is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor BIO-11006 targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.

Scientific Research Applications

Synthesis Methods

The complex compound involves a detailed synthesis process. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in the structure, was achieved through highly diastereoselective cyanohydrin formation, indicating the intricate steps involved in building such compounds (Shibata, Itoh, & Terashima, 1998). Similarly, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves using potassium fluoride to increase diastereoselectivity in the nitro aldol condensation process (Solladié-Cavallo & Khiar, 1990).

Structural and Functional Analysis

On the structural front, computational peptidology, aided by conceptual density functional theory, has been applied to study a group of antifungal tripeptides, which provides insights into the chemical reactivity, molecular properties, and structure of such compounds. This methodology is essential in understanding the reactivity descriptors and predicting bioactivity scores, crucial for the drug design process (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Application in Drug Synthesis

The compound's components have also found applications in drug synthesis. For example, the molecular structure of the antihypertensive drug perindopril and its active metabolite perindoprilat, which share structural similarities with the compound , has been studied extensively. The research indicates that the geometry of these species is significantly influenced by water, which is a vital consideration in the drug's design and application (Remko et al., 2013).

Properties

CAS No.

901117-03-1

Molecular Formula

C46H75N13O15

Molecular Weight

1050.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

KCSNGWMKFYVMKF-HGYIIGRXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O

SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O

sequence

GAQFSKTAAK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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